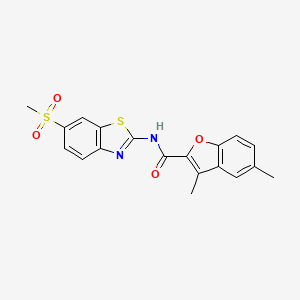

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C19H16N2O4S2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

3,5-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H16N2O4S2/c1-10-4-7-15-13(8-10)11(2)17(25-15)18(22)21-19-20-14-6-5-12(27(3,23)24)9-16(14)26-19/h4-9H,1-3H3,(H,20,21,22) |

InChI Key |

HFHRGLDTZUHVHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Directed C–H Arylation

A modular approach employs palladium-catalyzed C–H functionalization to introduce methyl groups at the C3 and C5 positions of benzofuran-2-carboxylic acid. Using 8-aminoquinoline (8-AQ) as a directing group, the carboxylic acid is first converted to its 8-AQ amide derivative. Subsequent Pd(II)-catalyzed coupling with methyl iodide or methylboronic esters under optimized conditions (e.g., Ag2CO3 as an oxidant, DMA as solvent, 100°C) installs methyl groups regioselectively. Transamidation with Boc-protected amines then removes the 8-AQ auxiliary, yielding 3,5-dimethyl-1-benzofuran-2-carboxylic acid in 75–85% yield.

Condensation Reactions

Alternative routes involve cyclization of substituted resorcinol derivatives. For example, heating 3,5-dimethylresorcinol with β-keto esters in acidic media induces furan ring formation. Subsequent oxidation of the ester to the carboxylic acid (via KMnO4 or CrO3) completes the synthesis.

Preparation of 6-Methanesulfonyl-1,3-benzothiazol-2-amine

The benzothiazole moiety is synthesized through sulfonation of pre-functionalized intermediates .

Oxidation of 2-(Methylthio)-6-nitro-1,3-benzothiazole

Starting from 2-(methylthio)-6-nitro-1,3-benzothiazole, the methylthio group is oxidized to methanesulfonyl using Oxone® (potassium peroxymonosulfate) in the presence of sodium tungstate dihydrate (Na2WO4·2H2O) as a catalyst. This reaction proceeds in aqueous acetic acid at 60°C for 12 hours, achieving an 86% yield of 2-methylsulfonyl-6-nitro-1,3-benzothiazole.

Reduction of Nitro Group

The nitro group is reduced to an amine via catalytic hydrogenation (H2, 10% Pd/C, ethanol, 25°C, 6 hours) or using Fe/HCl. The latter method involves stirring the nitro compound with iron powder in concentrated HCl at 70°C for 4 hours, yielding 6-methanesulfonyl-1,3-benzothiazol-2-amine in 90% purity.

Coupling of Benzofuran and Benzothiazole Moieties

The final step involves forming the amide bond between the carboxylic acid and amine.

Acid Chloride Method

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl2) at reflux for 2 hours to generate the corresponding acid chloride. This intermediate is then reacted with 6-methanesulfonyl-1,3-benzothiazol-2-amine in dry dioxane, using triethylamine (Et3N) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 78% yield after column chromatography.

Coupling Reagents

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate direct coupling in dichloromethane (DCM). Stirring at 25°C for 24 hours achieves a 72% yield.

Optimization and Mechanistic Considerations

Oxidation Efficiency

The choice of oxidizing agent critically impacts sulfone formation. Comparative studies show that Oxone® with Na2WO4·2H2O outperforms H2O2 in selectivity, minimizing over-oxidation to sulfonic acids.

Chemical Reactions Analysis

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent for treating various diseases .

In medicine, this compound has been investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been explored for its use in drug delivery systems and as a diagnostic tool. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes .

For example, it may inhibit the activity of specific kinases or proteases, resulting in the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzothiazole and benzofuran derivatives. Key analogues include:

Key Differences

Substituent Effects :

- The methanesulfonyl group in the target compound confers stronger electron-withdrawing effects compared to the trifluoromethyl or benzyl groups in analogues, which may enhance interactions with polar residues in target proteins (e.g., kinases or oxidoreductases) .

- The 3,5-dimethylbenzofuran moiety in the target compound and BF1 likely contributes to hydrophobic interactions in cellular membranes or protein pockets, whereas phenylacetamide derivatives (e.g., trifluoromethyl analogues) exhibit different solubility profiles .

In contrast, the target compound’s methanesulfonyl group may alter its redox activity or metabolic pathways, though direct evidence is lacking. Trifluoromethyl-substituted analogues from EP 3 348 550A1 emphasize antimicrobial applications, suggesting divergent structure-activity relationships (SAR) compared to benzofuran-thiazole hybrids .

Pharmacokinetic Considerations: The methanesulfonyl group may improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to benzyl or trifluoromethyl groups .

Research Findings and Mechanistic Insights

- BF1 and Oxidative Stress : BF1 induces ROS generation in lymphoma cells, leading to mitochondrial dysfunction and apoptosis. Scavengers of ROS (e.g., N-acetylcysteine) mitigate this effect, confirming a pro-oxidant mechanism .

- Nanoparticle Conjugates: BF1 complexed with PEG-based carriers (e.g., Th1) reduces hepatotoxicity and hematopoietic suppression in murine models, highlighting the role of formulation in therapeutic optimization .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, mechanisms of action, biological activities, and comparative studies with related compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

- Introduction of the Methanesulfonyl Group : The methanesulfonyl group is added via sulfonation using methylsulfonyl chloride in the presence of a base like pyridine.

- Formation of the Benzofuran Moiety : The benzofuran structure can be synthesized through cyclization reactions involving appropriate precursors.

The compound's structure includes a benzothiazole core, which is known for its diverse biological activities. The methanesulfonyl group enhances solubility and potential bioactivity compared to other derivatives.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival and proliferation of cancer cells and pathogens. For example, it has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a target for type II diabetes treatment .

- Cell Cycle Arrest and Apoptosis : Studies have indicated that at concentrations ranging from 1 to 4 µM, this compound can induce apoptosis and arrest the cell cycle in various cancer cell lines such as A431 and A549 .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains with promising results. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial growth.

Anticancer Activity

The anticancer properties of this compound have been evaluated in multiple studies:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicate a dose-dependent inhibition of cell proliferation .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 80 |

| 2 | 60 |

| 4 | 30 |

These findings underscore its potential as an anticancer agent.

Comparative Analysis with Other Benzothiazole Derivatives

The biological activity of this compound can be compared with other benzothiazole derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |

The unique methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to these other derivatives.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- In Vitro Studies : A series of experiments utilizing flow cytometry demonstrated that treatment with this compound led to increased apoptosis rates in treated cancer cells compared to controls.

- Inflammatory Response Modulation : ELISA assays showed that this compound could significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures .

Q & A

Q. What are the critical reaction parameters for synthesizing N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide with high purity?

The synthesis requires precise control of temperature, pH, and reaction time to avoid side products. For example, maintaining anhydrous conditions during coupling reactions and using catalysts like NaH in THF (as seen in benzofuran syntheses) can improve yields. Purification via column chromatography or recrystallization is essential, followed by characterization using NMR and mass spectrometry to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

H and C NMR spectroscopy are critical for confirming the connectivity of the benzothiazole and benzofuran moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR can identify functional groups like sulfonyl and carboxamide. For polymorphic analysis, X-ray crystallography is recommended if suitable crystals are obtained .

Q. What intermediates are commonly observed during the synthesis of this hybrid compound?

Key intermediates include the methanesulfonyl-substituted benzothiazole precursor and the 3,5-dimethylbenzofuran-2-carboxamide derivative. These intermediates are typically isolated and characterized before the final coupling step. For instance, highlights similar intermediates in thiadiazole syntheses, where cyclization steps are monitored via TLC .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states, guiding the selection of optimal catalysts and solvents. The ICReDD framework () integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, simulating the sulfonylation step could identify steric hindrance issues early .

Q. What statistical experimental design (DoE) methods are suitable for optimizing reaction parameters?

Factorial designs (e.g., full or fractional factorial) help identify significant variables (e.g., temperature, molar ratios). Response surface methodology (RSM) can model non-linear relationships between parameters and yields. emphasizes DoE’s role in minimizing experiments while maximizing data quality, critical for scaling up lab-scale syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent controls). A meta-analysis approach, as suggested in , involves standardizing protocols across labs and validating results using orthogonal assays (e.g., enzymatic vs. cell-based). Replicating studies under controlled conditions with detailed documentation is essential .

Q. What membrane separation technologies are effective for purifying this compound during lab-scale synthesis?

Nanofiltration or ultrafiltration membranes can separate high-molecular-weight byproducts. classifies membrane technologies under RDF2050104, highlighting their utility in isolating polar intermediates. Solvent-resistant membranes are particularly useful for organic-phase reactions common in benzofuran chemistry .

Q. How do structural motifs in this compound inform hypotheses about its pharmacological targets?

The benzothiazole moiety is associated with kinase inhibition, while the benzofuran carboxamide may interact with G-protein-coupled receptors (GPCRs). notes that similar derivatives are investigated for antimicrobial or antitumor activity. Target prioritization should involve molecular docking against libraries of known binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.